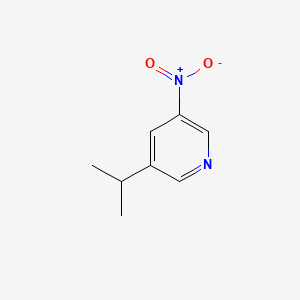

3-Isopropyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)7-3-8(10(11)12)5-9-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLACOHVXDOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00667475 | |

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131941-33-8 | |

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway for 3-Isopropyl-5-nitropyridine

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-5-nitropyridine

This guide provides a detailed exploration of scientifically robust synthesis pathways for 3-Isopropyl-5-nitropyridine, a valuable heterocyclic building block. The content is structured for researchers, chemists, and professionals in drug development, emphasizing the underlying chemical principles, causality behind experimental choices, and practical, field-proven methodologies.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs. The synthesis of specifically substituted pyridines, such as 3-Isopropyl-5-nitropyridine, presents unique challenges due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.[1] Furthermore, achieving specific regiochemical outcomes requires careful strategic planning to navigate the competing directing effects of the ring nitrogen and existing substituents.

This guide analyzes two primary retrosynthetic strategies for constructing the target molecule:

-

Pathway A: Late-stage nitration of a pre-existing isopropyl-substituted pyridine.

-

Pathway B: Introduction of the isopropyl group onto a pre-functionalized nitropyridine ring via cross-coupling chemistry.

Each pathway offers distinct advantages and challenges related to starting material availability, reaction conditions, and scalability.

Retrosynthetic Analysis

The logical disconnections for the synthesis of 3-Isopropyl-5-nitropyridine are illustrated below.

Figure 1: Retrosynthetic approaches to 3-Isopropyl-5-nitropyridine.

Pathway A: Electrophilic Nitration of 3-Isopropylpyridine

This approach appears to be the most direct. However, the electrophilic nitration of pyridine derivatives is notoriously difficult.

Expertise & Causality: Overcoming Ring Deactivation

Direct nitration using standard mixed acids (HNO₃/H₂SO₄) provides very low yields for pyridines.[2] This is because the basic nitrogen atom is readily protonated, forming a pyridinium cation. This cation is strongly deactivated towards electrophilic attack, making the reaction sluggish and requiring harsh conditions that can lead to decomposition.[2]

To circumvent this, milder and more sophisticated methods have been developed that avoid strong protonation of the ring nitrogen. The most effective of these involves the in-situ formation of an N-nitropyridinium intermediate, which then undergoes an intramolecular rearrangement to yield the 3-nitro product.[2][3]

Regioselectivity: The directing effects in 3-isopropylpyridine are twofold:

-

The ring nitrogen strongly deactivates the ring and is a meta-director, favoring substitution at the C3 and C5 positions.

-

The isopropyl group is an activating, ortho, para-director, favoring substitution at C2, C4, and C6.

In the rearrangement mechanism from the N-nitropyridinium species, the nitro group migrates preferentially to the C3 (and C5) position, aligning with the inherent electronic preference of the pyridine ring. The reaction at C5 is sterically less hindered than at C3 (which is flanked by the isopropyl group and the nitrogen), leading to the desired 3-isopropyl-5-nitropyridine as a major product.

Mechanism: Nitration via N-Nitropyridinium Rearrangement

The mechanism involves an initial attack of the pyridine nitrogen on the nitrating agent (e.g., dinitrogen pentoxide, N₂O₅), followed by a nucleophilic attack and a sigmatropic shift.

Sources

physicochemical properties of 3-Isopropyl-5-nitropyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-5-nitropyridine is a substituted pyridine derivative. While specific data for this compound is not extensively available in public literature, its structural similarity to other nitropyridines suggests its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. The nitro group, a strong electron-withdrawing group, and the lipophilic isopropyl group create a unique electronic and steric profile that can be exploited in drug design and medicinal chemistry. Understanding the is therefore crucial for its effective use in synthetic chemistry and drug development workflows.

This guide provides a comprehensive overview of the key . Where experimental data for the target molecule is not available, data for the parent compound, 3-nitropyridine, is provided as a baseline, along with expert analysis on the anticipated influence of the isopropyl substituent. Detailed, field-proven experimental protocols for the determination of these properties are also presented, designed to ensure data integrity and reproducibility.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 3-Isopropyl-5-nitropyridine | N/A |

| Synonyms | 3-Nitro-5-(propan-2-yl)pyridine, 3-Nitro-5-(1-methylethyl)pyridine | [1][2] |

| CAS Number | 131941-33-8 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Canonical SMILES | CC(C)C1=CC(=CN=C1)[O-] | N/A |

| InChI Key | N/A | N/A |

Synthesis and Purification

The synthesis of 3-Isopropyl-5-nitropyridine would likely follow established methods for the nitration of pyridine rings. A plausible synthetic route is outlined below.

Synthetic Workflow

Caption: Synthetic and purification workflow for 3-Isopropyl-5-nitropyridine.

Detailed Synthetic Protocol

This protocol is adapted from established methods for the nitration of substituted pyridines.[3]

Materials:

-

3-Isopropylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 5.0 g of 3-isopropylpyridine to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

-

Prepare the nitrating mixture by cautiously adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the 3-isopropylpyridine solution over 30 minutes, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice with vigorous stirring.

-

Neutralize the resulting acidic solution by the gradual addition of a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is achieved.

-

Extract the product from the aqueous layer using dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel with a hexane-ethyl acetate solvent system as the eluent.

Physicochemical Properties

Solubility

Theoretical Importance: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in-vitro assay design. The solubility of a compound is governed by its ability to form favorable interactions with the solvent.

Baseline Data (3-Nitropyridine): Soluble in methanol.[4]

Expected Properties of 3-Isopropyl-5-nitropyridine: The addition of the isopropyl group is expected to increase the lipophilicity of the molecule. Therefore, 3-Isopropyl-5-nitropyridine is predicted to have lower solubility in polar solvents like water compared to 3-nitropyridine, but enhanced solubility in non-polar organic solvents such as dichloromethane, ethyl acetate, and hexane.

Experimental Protocol for Solubility Determination (Thermodynamic Shake-Flask Method):

-

Add an excess amount of 3-Isopropyl-5-nitropyridine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the thermodynamic solubility of the compound in that solvent.

Melting and Boiling Point

Theoretical Importance: The melting and boiling points provide insights into the purity of the compound and the strength of its intermolecular forces.

Baseline Data (3-Nitropyridine):

Expected Properties of 3-Isopropyl-5-nitropyridine: The increased molecular weight and surface area due to the isopropyl group will likely lead to stronger van der Waals forces. This would suggest a higher melting and boiling point compared to 3-nitropyridine.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Finely powder a small sample of dry 3-Isopropyl-5-nitropyridine.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Acidity/Basicity (pKa)

Theoretical Importance: The pKa value indicates the extent of ionization of a compound at a given pH. This is critical for predicting its behavior in biological systems, including absorption, distribution, and receptor binding. The pyridine nitrogen is basic and can be protonated.

Baseline Data (3-Nitropyridine): pKa = 0.79 (+1)[4]

Expected Properties of 3-Isopropyl-5-nitropyridine: The isopropyl group is an electron-donating group, which should slightly increase the electron density on the pyridine ring. This would make the pyridine nitrogen slightly more basic, resulting in a slightly higher pKa compared to 3-nitropyridine.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Dissolve a precisely weighed amount of 3-Isopropyl-5-nitropyridine in a suitable solvent (e.g., a water/methanol mixture).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP)

Theoretical Importance: Lipophilicity, commonly expressed as the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Baseline Data (3-Nitropyridine): LogP = 1.513[4]

Expected Properties of 3-Isopropyl-5-nitropyridine: The addition of the hydrophobic isopropyl group will significantly increase the lipophilicity of the molecule. Therefore, the LogP of 3-Isopropyl-5-nitropyridine is expected to be substantially higher than that of 3-nitropyridine.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Prepare a solution of 3-Isopropyl-5-nitropyridine in n-octanol.

-

Mix this solution with an equal volume of water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the compound and for quantification in other experiments.

Workflow for HPLC Method Development:

Caption: A systematic workflow for developing a robust HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropyl group. The chemical shifts and coupling patterns will be characteristic of the 3,5-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While 3-Isopropyl-5-nitropyridine is not extensively characterized in the scientific literature, its physicochemical properties can be reliably predicted based on its structure and comparison with the parent compound, 3-nitropyridine. The presence of the isopropyl group is expected to increase its lipophilicity, melting point, boiling point, and basicity, while decreasing its aqueous solubility. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these crucial parameters, enabling its effective application in research and drug development.

References

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]

-

LookChem. 3-NITROPYRIDINE. Available at: [Link]

-

DiVA. Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

-

National Institute for Environmental Studies, Japan. III Analytical Methods. Available at: [Link]

-

Scribd. Nitropyridines Synthesis via Pyridine Nitration. Available at: [Link]

-

PubChem. 3-Isopropyl-5-nitrobenzoic acid. Available at: [Link]

-

PubChem. 3-Nitropyridine. Available at: [Link]

-

Royal Society of Chemistry. Preparation of nitropyridines by nitration of pyridines with nitric acid. Available at: [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

Sources

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-Isopropyl-5-nitropyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heterocyclic building block, 3-Isopropyl-5-nitropyridine. We will delve into its core chemical identity, synthesis, practical applications, and essential safety protocols, grounding the discussion in established chemical principles and field-proven insights.

3-Isopropyl-5-nitropyridine is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1] The presence of both an isopropyl group and a nitro group on the pyridine core makes this compound a versatile intermediate for introducing steric bulk and a functional handle for further chemical transformations.

CAS Number : 131941-33-8[2][3]

Synonyms : 3-Nitro-5-(propan-2-yl)pyridine, Pyridine, 3-(1-methylethyl)-5-nitro-[2][3]

Chemical Structure

Caption: Chemical structure of 3-Isopropyl-5-nitropyridine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-Isopropyl-5-nitropyridine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2] |

| InChI Key | YAVLACOHVXDOBS-UHFFFAOYSA-N | [3] |

| Appearance | Solid (inferred from related compounds) |

Synthesis and Reaction Mechanisms

While specific literature detailing the synthesis of 3-Isopropyl-5-nitropyridine is not abundant, its preparation can be logically inferred from established methods for the nitration of pyridine derivatives.[4] The most direct conceptual pathway involves the regioselective nitration of 3-isopropylpyridine.

The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, methods using potent nitrating agents like dinitrogen pentoxide have proven effective.[4]

Proposed Synthetic Workflow

The diagram below illustrates a plausible synthetic route from a commercially available precursor.

Caption: Transformation of 3-Isopropyl-5-nitropyridine in drug discovery.

Exemplary Experimental Protocol: Nitro Group Reduction

This protocol describes a standard laboratory procedure for the reduction of a nitropyridine to its corresponding aminopyridine. This is a foundational step for utilizing this building block.

Objective: To synthesize 5-Amino-3-isopropylpyridine from 3-Isopropyl-5-nitropyridine.

Materials:

-

3-Isopropyl-5-nitropyridine (1.0 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Isopropyl-5-nitropyridine (1.0 mmol) in ethanol or ethyl acetate.

-

Addition of Reagent: Add Tin(II) chloride dihydrate (3.0 mmol) to the solution, followed by the slow addition of concentrated HCl.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding saturated NaHCO₃ solution until the pH is basic (~8-9).

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-Amino-3-isopropylpyridine product by column chromatography on silica gel if necessary.

Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the more polar amine product via TLC. Final characterization using techniques like NMR and Mass Spectrometry would confirm the structure of the isolated product.

Safety, Handling, and Disposal

Hazard Profile (Inferred from Analogues):

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. [5][6]* Irritation: Causes skin irritation and serious eye irritation/damage. [5][7][8]* Organ Toxicity: May cause respiratory irritation. [7] Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][7]* Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield. [7][9]* Handling: Avoid breathing dust, fumes, or vapors. [5][7]Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7] First Aid:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. [5]* If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. [7][8]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [7]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention. [7][8]

References

- 3-Isopropyl-5-nitropyridine. ChemScene.

- 3-Isopropyl-5-nitropyridine. CymitQuimica.

- Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in Coordin

- SAFETY DATA SHEET - 3-Nitropyridine. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Isopropylamine. Sigma-Aldrich.

- SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine. TCI Chemicals.

- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.

- MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.

- 3-Nitropyridine 2530-26-9. Sigma-Aldrich.

- Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.

- 3-Nitropyridine 2530-26-9. TCI Chemicals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Isopropyl-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 4. nva.sikt.no [nva.sikt.no]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 3-Nitropyridine | 2530-26-9 | TCI AMERICA [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. cleanchemlab.com [cleanchemlab.com]

Spectroscopic Characterization of 3-Isopropyl-5-nitropyridine: A Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of 3-Isopropyl-5-nitropyridine. As a substituted pyridine, this compound and its isomers are important precursors in the synthesis of a wide range of heterocyclic systems with potential biological activity.[1] Accurate structural confirmation is paramount for any research or development application. This document outlines the theoretical basis for the expected spectral features, provides standardized methodologies for data acquisition, and presents a detailed analysis of the predicted spectroscopic data. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to confidently identify and characterize this molecule.

Introduction: The Analytical Imperative

3-Isopropyl-5-nitropyridine belongs to the nitropyridine class of compounds, which are valuable synthons in medicinal and organic chemistry.[1] The electronic properties of the pyridine ring are significantly modulated by the interplay between the electron-donating alkyl substituent (isopropyl) and the strongly electron-withdrawing nitro group. This electronic environment dictates the molecule's reactivity and its spectral properties. Therefore, a multi-faceted spectroscopic approach is not merely confirmatory but essential for unambiguous structural elucidation, ensuring the integrity of subsequent synthetic steps or biological evaluations. This guide establishes a validated analytical workflow for this purpose.

Molecular Structure & Spectroscopic Overview

The structure of 3-Isopropyl-5-nitropyridine presents several distinct features that give rise to a unique spectroscopic fingerprint.

Sources

electrophilic and nucleophilic sites of 3-Isopropyl-5-nitropyridine

An In-depth Technical Guide on the Electrophilic and Nucleophilic Sites of 3-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a detailed examination of the chemical reactivity of 3-isopropyl-5-nitropyridine, a substituted heterocyclic compound with significant potential in synthetic chemistry. The electronic interplay between the electron-deficient pyridine core, the strongly deactivating nitro group, and the weakly activating isopropyl group establishes a distinct reactivity map. This document elucidates the principal sites for nucleophilic and electrophilic attack, provides validated experimental protocols for key transformations, and uses computational visualization to clarify mechanistic principles. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required for the strategic manipulation of this versatile scaffold.

Introduction: Electronic Architecture and Reactivity Overview

3-Isopropyl-5-nitropyridine belongs to the class of nitropyridines, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the pyridine ring is fundamentally altered by its substituents. The pyridine nitrogen itself renders the ring electron-deficient compared to benzene.[3] This effect is dramatically amplified by the presence of a nitro group, one of the most powerful electron-withdrawing groups, which deactivates the ring toward electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[4] Conversely, the isopropyl group at the 3-position provides a modest electron-donating effect through induction. This intricate electronic balance makes a nuanced understanding of its reactive sites essential for predictable and efficient chemical synthesis.

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential of 3-Isopropyl-5-nitropyridine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] The introduction of a nitro group and an isopropyl moiety to this privileged structure, as in 3-Isopropyl-5-nitropyridine, presents a molecule with a unique electronic and steric profile, suggesting a spectrum of untapped biological activities. While direct pharmacological studies on this specific compound are not yet prevalent in the public domain, a comprehensive analysis of structurally related nitropyridines and isopropyl-substituted aromatic compounds allows for the formulation of compelling hypotheses regarding its therapeutic potential. This in-depth technical guide will explore the synthesis, physicochemical properties, and, most importantly, the probable biological activities of 3-Isopropyl-5-nitropyridine, offering a roadmap for researchers in drug discovery and development. We will delve into its potential as an anticancer, antimicrobial, and antiviral agent, providing detailed experimental protocols to rigorously evaluate these hypotheses.

Introduction: The Promise of a Substituted Pyridine

The pyridine ring is a fundamental heterocyclic scaffold renowned for its presence in a vast array of therapeutic agents, attributed to its ability to engage in hydrogen bonding and its versatile substitution chemistry.[1][2] The addition of a strongly electron-withdrawing nitro group, as seen in nitropyridines, significantly alters the electronic landscape of the ring, often enhancing its biological activity and providing a handle for further synthetic modifications.[3][4] Nitropyridine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[3][5][6]

The presence of an isopropyl group introduces lipophilicity and steric bulk, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Isopropyl groups can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.[7][8] This guide will synthesize these foundational principles to project the potential biological landscape of 3-Isopropyl-5-nitropyridine and propose a structured approach for its investigation.

Synthesis and Physicochemical Properties

The synthesis of 3-Isopropyl-5-nitropyridine can be approached through several established organic chemistry methodologies. A plausible and efficient route involves the nitration of a 3-isopropylpyridine precursor.

Synthetic Pathway

A common method for the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅) followed by a reaction with a bisulfite solution.[9]

DOT Script for Synthesis Workflow:

Caption: Hypothesized anticancer mechanisms of 3-Isopropyl-5-nitropyridine.

Antimicrobial Activity

Nitropyridine derivatives have been reported to possess antibacterial and antifungal properties. [5]The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism. The lipophilic nature of the isopropyl group could facilitate the compound's penetration through the microbial cell wall and membrane. [10][11] Hypothesized Mechanism of Action: 3-Isopropyl-5-nitropyridine may act as a pro-drug, undergoing intracellular reduction of the nitro group to generate cytotoxic radicals that damage microbial DNA, proteins, and lipids. The isopropyl group would enhance its uptake by the microbial cells.

Antiviral Activity

Pyridine-containing heterocycles are a significant class of antiviral agents, with derivatives showing activity against a broad range of viruses, including HIV, HCV, and influenza. [7][10][11]The mechanisms of action are diverse, ranging from inhibition of viral enzymes to blocking viral entry into host cells.

Hypothesized Mechanism of Action: The planar pyridine ring of 3-Isopropyl-5-nitropyridine could intercalate into viral nucleic acids, while the nitro and isopropyl groups could engage in specific interactions with viral proteins, such as proteases or polymerases, inhibiting their function.

Proposed Experimental Protocols for Activity Screening

To validate the hypothesized biological activities, a systematic screening approach is recommended.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of 3-Isopropyl-5-nitropyridine against a panel of human cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.

-

MTT Assay:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 3-Isopropyl-5-nitropyridine (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with 3-Isopropyl-5-nitropyridine at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

DOT Script for Anticancer Screening Workflow:

Caption: Experimental workflow for in vitro anticancer activity screening.

In Vitro Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of 3-Isopropyl-5-nitropyridine.

Methodology:

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Broth Microdilution Assay:

-

Prepare a serial dilution of 3-Isopropyl-5-nitropyridine in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

-

Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

In Vitro Antiviral Assays

Objective: To assess the antiviral activity of 3-Isopropyl-5-nitropyridine against a selected virus.

Methodology (Example using Influenza Virus):

-

Cell Line and Virus: Madin-Darby Canine Kidney (MDCK) cells and a laboratory-adapted strain of influenza A virus (e.g., H1N1).

-

Plaque Reduction Assay:

-

Grow MDCK cells to confluence in 6-well plates.

-

Infect the cell monolayers with a known amount of influenza virus in the presence of varying concentrations of 3-Isopropyl-5-nitropyridine.

-

Overlay the cells with a medium containing agar and the test compound.

-

Incubate for 2-3 days until plaques (zones of cell death) are visible.

-

Stain the cells with crystal violet and count the number of plaques.

-

Calculate the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

-

-

Cytotoxicity Assay: Simultaneously perform a cytotoxicity assay (e.g., MTT assay) on uninfected MDCK cells to determine the CC₅₀ (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Conclusion and Future Directions

While direct experimental data for 3-Isopropyl-5-nitropyridine is currently lacking, a thorough analysis of its structural components strongly suggests a high potential for significant biological activity. The combination of the versatile pyridine core, the reactive nitro group, and the modulatory isopropyl moiety makes this compound a compelling candidate for further investigation in anticancer, antimicrobial, and antiviral drug discovery programs. The experimental workflows outlined in this guide provide a robust framework for elucidating the therapeutic potential of this promising molecule. Future research should focus on the synthesis of a library of analogs with modifications to the isopropyl and nitro group positions to establish clear structure-activity relationships and to optimize for potency and selectivity.

References

- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Controlled Release.

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [10]3. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. European Journal of Medicinal Chemistry.

- Preventing Microbial Infections with N

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [5]6. 3-Isopropylphenol: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges. ChemicalBook.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules. [8]9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

-

Nitropyridines in the Synthesis of Bioactive Molecules. International Journal of Molecular Sciences. [6]11. Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

-

The Role of Functional Groups in Drug-Receptor Interactions. The Practice of Medicinal Chemistry. [4][12]14. Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. Journal of Chemistry.

-

The Role of Nitropyridines in Pharmaceutical Development. Ningbo Inno Pharmchem Co.,Ltd.. [4]16. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.

- Phytochemistry and Biological Activities of Essential Oils from Six Aromatic Medicinal Plants with Cosmetic Properties. Molecules.

- The Role of Functional Groups in Drug-Receptor Interactions.

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [5][6]20. List of benzimidazole opioids. Wikipedia.

- Functional Group Characteristics and Roles. ASHP.

- Functional group contributions to drug-receptor interactions. Journal of Medicinal Chemistry.

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- Biological Activities of Lichen-Derived Monoarom

- Totarol. Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 7. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical profile, antiproliferative and pro-apoptotic activities of essential oils of Pulicaria arabica against A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Isopropylphenol: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]

- 12. wpage.unina.it [wpage.unina.it]

discovery and history of 3-Isopropyl-5-nitropyridine

An In-depth Technical Guide to 3-Isopropyl-5-nitropyridine: Synthesis, Properties, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Isopropyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While a detailed historical account of its specific discovery is not prominent in scientific literature, this document consolidates available data and provides expert insights into its chemical properties, plausible synthetic routes, reactivity, and potential applications as a key intermediate in drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols and theoretical grounding to facilitate its use in the laboratory.

Introduction: The Significance of the Nitropyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety.[1] The introduction of a nitro (-NO₂) group onto the pyridine ring dramatically alters its electronic properties and chemical reactivity.[2] The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[2] This activation, combined with the nitro group's utility as a precursor to the synthetically versatile amino group, transforms nitropyridines into highly valuable intermediates for the construction of complex molecular architectures.[1][3]

3-Isopropyl-5-nitropyridine (CAS No. 131941-33-8) is a member of this important class of compounds. Its structure, featuring both a nitro group and an isopropyl substituent, offers a unique combination of reactivity and lipophilicity, making it a potentially valuable building block for novel therapeutic agents. This guide will delve into the known and inferred properties of this molecule, providing a foundational understanding for its synthesis and application.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3-Isopropyl-5-nitropyridine is not widely published, its core properties can be summarized and its spectral characteristics predicted based on its structure and data from analogous compounds.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 131941-33-8 | [4][5][6] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4][5][6] |

| Molecular Weight | 166.18 g/mol | [5] |

| IUPAC Name | 3-Isopropyl-5-nitropyridine | N/A |

| Synonyms | 3-Nitro-5-(propan-2-yl)pyridine, 3-Nitro-5-(1-methylethyl)pyridine | [4][6] |

| Melting Point | Data not available. Estimated to be a low-melting solid or oil at room temperature. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | N/A |

Predicted Spectroscopic Data

Lacking direct experimental spectra, the following table outlines the predicted NMR and key features of IR and Mass Spectra for 3-Isopropyl-5-nitropyridine. These predictions are based on standard principles of spectroscopy and comparison with related structures like 3-nitropyridine.[7][8][9][10]

| Spectroscopy | Predicted Signals and Characteristics |

| ¹H NMR | - Pyridyl Protons: Three distinct signals in the aromatic region (δ 8.0-9.5 ppm). Expect a singlet or narrow triplet for the proton at C2, a doublet for the proton at C4, and a doublet for the proton at C6. The downfield shifts are due to the electron-withdrawing nitro group. - Isopropyl Protons: A septet for the methine proton (-CH) around δ 3.0-3.5 ppm and a doublet for the two methyl groups (-CH₃) around δ 1.2-1.4 ppm. |

| ¹³C NMR | - Pyridyl Carbons: Signals for C3 and C5 will be significantly affected by their substituents. C2, C4, and C6 will appear in the aromatic region, with C2 and C6 likely being the most downfield due to their proximity to the nitrogen atom. - Isopropyl Carbons: A signal for the methine carbon around δ 30-35 ppm and a signal for the methyl carbons around δ 20-25 ppm. |

| IR Spectroscopy | - N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group at approximately 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹. - C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 166. - Key Fragments: Expect loss of a methyl group ([M-15]⁺) to give a peak at m/z = 151, and potential fragmentation of the nitro group (loss of NO₂ or NO). |

Synthesis and Mechanistic Considerations

A specific, documented "discovery" or first synthesis of 3-Isopropyl-5-nitropyridine is not readily found in the chemical literature. However, its synthesis can be confidently proposed based on established methodologies for the preparation of 3-alkyl-5-nitropyridines. A highly plausible route involves the direct nitration of 3-isopropylpyridine.

Proposed Synthetic Pathway: Nitration of 3-Isopropylpyridine

The direct nitration of pyridine itself is challenging due to the deactivation of the ring by the protonated nitrogen under acidic conditions. However, methods have been developed for the nitration of substituted pyridines.[11] A common and effective method involves the use of nitric acid in trifluoroacetic anhydride.[11]

Caption: Proposed synthetic route to 3-Isopropyl-5-nitropyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of alkylpyridines.[11]

Reaction: 3-Isopropylpyridine to 3-Isopropyl-5-nitropyridine

Materials:

-

3-Isopropylpyridine

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Concentrated Nitric Acid (HNO₃, fuming)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-isopropylpyridine (1.0 eq) in dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Anhydride: Slowly add trifluoroacetic anhydride (2.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Addition of Nitric Acid: Add concentrated nitric acid (2.1 eq) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a stirred, saturated solution of sodium bicarbonate. Continue to add the bicarbonate solution until the mixture is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 3-Isopropyl-5-nitropyridine.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-Isopropyl-5-nitropyridine stems from the reactivity conferred by the nitro group, which allows for two primary types of transformations crucial for building molecular diversity.[2][12]

Caption: Major reaction pathways for 3-Isopropyl-5-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is susceptible to attack by a wide range of nucleophiles (e.g., alkoxides, amines, thiols) at the positions ortho and para to the nitro group (C2, C4, and C6). This allows for the introduction of various functional groups, which is a cornerstone of library synthesis in drug discovery.

General Protocol for SNAr with an Amine:

-

In a sealed tube, dissolve 3-Isopropyl-5-nitropyridine (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC.

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of nitropyridines.[2] The resulting 3-amino-5-isopropylpyridine is a highly useful intermediate, as the amino group can be further functionalized through acylation, alkylation, or diazotization reactions to build more complex molecules.

Detailed Protocol for Nitro Group Reduction:

-

Catalyst Preparation: In a hydrogenation flask, suspend palladium on carbon (10% Pd/C, 5-10 mol%) in a solvent such as ethanol or ethyl acetate.

-

Addition of Substrate: Add a solution of 3-Isopropyl-5-nitropyridine (1.0 eq) in the same solvent.

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

-

Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-5-isopropylpyridine, which can often be used in the next step without further purification.

Safety and Handling

No specific safety data for 3-Isopropyl-5-nitropyridine is available. The following information is based on data for structurally related nitropyridines and should be used to guide safe handling practices. Nitropyridines are generally considered to be toxic and irritants.

| Hazard Category | Description and Precautions |

| GHS Pictograms | (Expected) |

| Signal Word | Danger (Expected) |

| Hazard Statements | Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Disposal: Dispose of contents/container to an approved waste disposal plant. |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood. |

Conclusion

3-Isopropyl-5-nitropyridine represents a valuable, though not widely documented, chemical building block for organic synthesis and drug discovery. Its synthesis is achievable through established nitration methodologies, and its true potential lies in the versatile reactivity of its nitropyridine core. The ability to undergo nucleophilic aromatic substitution and reduction to the corresponding amine opens up a multitude of pathways for the creation of diverse and complex molecular structures. This guide provides the necessary foundational knowledge for researchers to confidently incorporate 3-Isopropyl-5-nitropyridine into their synthetic programs, paving the way for the discovery of novel bioactive compounds.

References

- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.

-

Bakke, J. M., & Ranes, E. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved January 16, 2026, from [Link]

-

3-Isopropyl-5-methylphenol. (2025). Chemsrc. Retrieved January 16, 2026, from [Link]

- Fujita, R., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3324.

-

1H NMR spectrum for compound 3 in pyridine-d5. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry, 3(21), 3951-3953.

- Giam, C.-S., & Abbott, S. D. (1979). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society, 101(6), 1612-1613.

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved January 16, 2026, from [Link]

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu

-

3-Nitropyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

3-Nitropyridine. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

3-Isopropyl-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

2-Chloro-5-nitropyridine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

3-Nitropyridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

Supporting Information for Aerobic C-N Bond Activation. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

2-(Benzylamino)-5-nitropyridine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Isopropyl-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Isopropyl-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 7. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Nitropyridine(2530-26-9) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. scribd.com [scribd.com]

- 12. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive In-Silico Analysis of 3-Isopropyl-5-nitropyridine: A Technical Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 3-Isopropyl-5-nitropyridine. This molecule, featuring an electron-donating isopropyl group and a potent electron-withdrawing nitro group on a pyridine scaffold, presents a compelling case for investigation in both pharmaceutical and materials science domains. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, step-by-step protocol for elucidating the structural, spectroscopic, electronic, and biological potential of this and similar substituted pyridine derivatives. By leveraging Density Functional Theory (DFT), we will explore the molecule's optimized geometry, vibrational frequencies, electronic charge distribution, non-linear optical (NLO) properties, and its potential as a targeted therapeutic agent through molecular docking studies.

Introduction: The Scientific Rationale

Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and promising applications in materials science.[1] The strategic placement of electron-donating and electron-withdrawing groups on the pyridine ring can dramatically influence the molecule's electron density distribution, leading to enhanced biological efficacy and desirable non-linear optical properties.

3-Isopropyl-5-nitropyridine is a prototypical "push-pull" system. The isopropyl group at the 3-position acts as an electron-donating group (push), while the nitro group at the 5-position serves as a strong electron-withdrawing group (pull). This arrangement is anticipated to create a significant intramolecular charge transfer (ICT) character, which is a key determinant of a molecule's first-order hyperpolarizability (β), a measure of its NLO activity.[2][3][4] From a pharmaceutical perspective, the nitropyridine scaffold is a known pharmacophore in various bioactive molecules, and understanding its interaction with biological targets is crucial for rational drug design.[1][5]

This guide will delineate a comprehensive computational workflow to thoroughly characterize 3-Isopropyl-5-nitropyridine, providing a blueprint for future in-silico investigations of novel pyridine derivatives.

Computational Methodology: A Validating System

The cornerstone of this investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] Our choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is predicated on its proven efficacy in providing a balanced description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including substituted pyridines.[6][8][9]

Software and Theoretical Level

All calculations will be performed using the Gaussian 09/16 suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock and DFT methods, will be employed. The 6-311++G(d,p) basis set, a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, is chosen to accurately describe the electron distribution, especially in the context of the diffuse electron density associated with the nitro group and potential non-covalent interactions.

Computational Workflow Diagram

The following diagram illustrates the sequential and interconnected nature of the computational protocols described in this guide.

Caption: A flowchart of the computational workflow for the theoretical analysis of 3-Isopropyl-5-nitropyridine.

Structural and Spectroscopic Analysis

A fundamental step in characterizing any molecule is the determination of its stable three-dimensional structure and its corresponding vibrational modes.

Geometry Optimization Protocol

-

Input Structure: The initial molecular structure of 3-Isopropyl-5-nitropyridine is built using GaussView or a similar molecular modeling program.

-

Gaussian Input File: A Gaussian input file is created with the following keywords: #p opt freq b3lyp/6-311++g(d,p) geom=connectivity.

-

opt: Requests a geometry optimization to find the minimum energy conformation.

-

freq: Requests a vibrational frequency calculation at the optimized geometry.

-

b3lyp/6-311++g(d,p): Specifies the level of theory.

-

geom=connectivity: Ensures the initial atomic connectivity is maintained.

-

-

Execution and Verification: The calculation is run. A successful optimization is confirmed by the absence of imaginary frequencies in the output file, indicating that a true energy minimum has been located.

Vibrational and Spectroscopic Predictions

The calculated vibrational frequencies from the freq keyword are used to simulate the FT-IR and FT-Raman spectra. These theoretical spectra can be compared with experimental data for validation. Furthermore, NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method, and UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT).

| Spectroscopic Parameter | Computational Method | Key Information Obtained |

| FT-IR/FT-Raman Frequencies | DFT (B3LYP/6-311++G(d,p)) | Vibrational modes of functional groups |

| NMR Chemical Shifts | GIAO-DFT | 1H and 13C chemical environments |

| UV-Vis Absorption | TD-DFT | Electronic transitions and absorption maxima |

Electronic Properties: Unveiling Reactivity and Charge Transfer

The electronic properties of 3-Isopropyl-5-nitropyridine are central to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The HOMO and LUMO electron density distributions will be visualized to identify the regions of the molecule involved in electron donation and acceptance. For a push-pull system like 3-Isopropyl-5-nitropyridine, the HOMO is expected to be localized primarily on the electron-donating isopropyl group and the pyridine ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density (nucleophilic sites), likely around the oxygen atoms of the nitro group.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electrophilic sites), likely around the hydrogen atoms.

-

Green regions: Represent neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the intramolecular charge transfer and hyperconjugative interactions.[10][11] By examining the second-order perturbation theory analysis of the Fock matrix in the NBO basis, we can quantify the stabilization energies (E(2)) associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs.

NBO Analysis Protocol:

-

Gaussian Keyword: Add pop=nbo to the route section of the Gaussian input file for the optimized geometry.

-

Analysis of Output: The output will contain a table of the most significant donor-acceptor interactions and their corresponding stabilization energies. For 3-Isopropyl-5-nitropyridine, we will specifically look for interactions involving the lone pairs of the nitro group's oxygen atoms and the π-orbitals of the pyridine ring, which would confirm the intramolecular charge transfer characteristic of a push-pull system.

Caption: A diagram illustrating the donor-acceptor interaction in NBO analysis.

Non-Linear Optical (NLO) Properties

The push-pull nature of 3-Isopropyl-5-nitropyridine suggests its potential as a material with significant second-order NLO properties. The key parameter of interest is the first-order hyperpolarizability (β).

Protocol for Calculating First-Order Hyperpolarizability:

-

Gaussian Keyword: The polar keyword is used in the route section of the Gaussian input file. For frequency-dependent hyperpolarizabilities, which are relevant for experimental comparisons, the cphf=rdfreq keyword is also included.

-

Output Analysis: The Gaussian output will provide the components of the polarizability (α) and the first-order hyperpolarizability (β) tensors. The total hyperpolarizability (βtot) can then be calculated.

A large βtot value is indicative of a strong NLO response, making the molecule a candidate for applications in optoelectronics and photonics.

Molecular Docking: Probing Biological Potential

To explore the potential of 3-Isopropyl-5-nitropyridine as a therapeutic agent, molecular docking studies can be performed against a relevant biological target. Given the prevalence of nitropyridine derivatives in anticancer research, the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in cancer therapy, is a suitable candidate for this in-silico investigation.[5][12][13][14][15]

Molecular Docking Workflow

Caption: A workflow for the molecular docking of 3-Isopropyl-5-nitropyridine.

Step-by-Step Docking Protocol:

-

Protein Preparation: The crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDock Tools.

-

Ligand Preparation: The DFT-optimized structure of 3-Isopropyl-5-nitropyridine is used. Torsional degrees of freedom are defined.

-

Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.

-

Docking Simulation: A docking program like AutoDock Vina is used to predict the binding conformation and affinity of the ligand within the protein's active site.

-

Results Analysis: The results are analyzed to determine the binding energy (a lower binding energy indicates a more favorable interaction) and to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and validated computational workflow for the theoretical investigation of 3-Isopropyl-5-nitropyridine. By following these protocols, researchers can gain deep insights into its structural, spectroscopic, electronic, and potential biological properties. The predicted data can guide further experimental synthesis and characterization, accelerating the discovery of new materials and therapeutic agents. Future studies could involve exploring the effects of different substituents on the pyridine ring, investigating the molecule's behavior in different solvent environments using implicit or explicit solvation models, and performing molecular dynamics simulations to study the stability of the ligand-protein complex over time.

References

-

de Wergifosse, M., & Champagne, B. (2011). Electron correlation effects on the first hyperpolarizability of push–pull π-conjugated systems. The Journal of Chemical Physics, 134(7), 074113. [Link]

-

Zaleśny, R., et al. (2010). Electronic and vibrational contributions to first hyperpolarizability of donor–acceptor-substituted azobenzene. The Journal of Chemical Physics, 133(24), 244307. [Link]

-

Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]

-

Capobianco, A., et al. (2022). Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. Molecules, 27(24), 8783. [Link]

-

Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian.com. [Link]

-

Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]

-

[Author], et al. (n.d.). Docking interaction with EGFR of all the tested compounds, 5 and 8a-f. ResearchGate. [Link]

-

[Author], et al. (n.d.). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. ResearchGate. [Link]

-

Abdelgawad, M. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1846-1861. [Link]

-

[Author], et al. (n.d.). 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. ResearchGate. [Link]

-

[Author], et al. (2026, January 4). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. [Link]

-

Bakhtina, A. V., & Bakhtin, S. A. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5035. [Link]

-

[Author], et al. (2023). Nonlinear Optical Materials: Predicting the First-Order Molecular Hyperpolarizability of Organic Molecular Structures. ResearchGate. [Link]

-

Sudheer, C., et al. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors Using Molecular Docking and Interaction Fingerprint Analysis. Asian Journal of Pharmaceutical and Clinical Research, 15(4), 114-120. [Link]

- Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.

-

[Author], et al. (2021). Quantum chemistry–machine learning approach for predicting and elucidating molecular hyperpolarizability: Application to [2.2]paracyclophane-containing push–pull polymers. The Journal of Chemical Physics, 154(11), 114107. [Link]

-

Pathak, S., & Gurjar, A. S. (2025). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology, 18(1), 165-172. [Link]

-

Halim, S. A., & Hassaneen, H. M. E. (2022). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. RSC Advances, 12(54), 35249-35265. [Link]

-

[Author], et al. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scirp.org. [Link]

-

[Author], et al. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Electron correlation effects on the first hyperpolarizability of push–pull π-conjugated systems | CiNii Research [cir.nii.ac.jp]

- 4. Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions [mdpi.com]

- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 7. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NBO [cup.uni-muenchen.de]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bbrc.in [bbrc.in]

- 15. rjptonline.org [rjptonline.org]

The Ascendant Scaffold: A Technical Guide to Substituted 5-Nitropyridines in Modern Drug Discovery

This guide provides an in-depth exploration of substituted 5-nitropyridines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into the synthetic intricacies, diverse biological activities, and compelling structure-activity relationships that position this scaffold as a cornerstone in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 5-nitropyridines in their research endeavors.

Introduction: The Strategic Importance of the 5-Nitropyridine Moiety

The pyridine ring is a privileged structural motif in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this core.[1][2] The introduction of a nitro group at the 5-position profoundly influences the electronic properties of the pyridine ring, rendering it a versatile precursor for a wide array of bioactive molecules.[1][3][4][5] The electron-withdrawing nature of the nitro group activates the pyridine core for various chemical transformations, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[4] Substituted 5-nitropyridines have demonstrated a remarkable spectrum of biological activities, including antitumor, antiviral, anti-neurodegenerative, antibacterial, and anti-inflammatory effects.[1][2][3][5] This guide will provide a comprehensive overview of the synthesis, applications, and structure-activity relationships of this promising class of compounds.

Synthetic Strategies for Substituted 5-Nitropyridines

The synthesis of substituted 5-nitropyridines can be approached through several strategic routes, primarily involving either the direct nitration of a pre-substituted pyridine ring or the construction of the nitropyridine core from acyclic precursors. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Nitration of Substituted Pyridines